An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)(piperidin-4-yl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)(piperidin-4-yl)methanone is a chemical compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its core structure, featuring a bromophenyl group linked to a piperidine ring via a ketone, makes it a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. The piperidine moiety is a common feature in many centrally active drugs, and the bromophenyl group offers a site for further chemical modification. Understanding the fundamental physicochemical properties of this core molecule is paramount for any researcher aiming to utilize it in the design and development of new chemical entities. These properties govern a molecule's behavior from the benchtop to biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical characteristics of (4-Bromophenyl)(piperidin-4-yl)methanone and its commonly available hydrochloride salt, offering both theoretical insights and practical experimental protocols.
Chemical Identity and Structure
| Property | Value | Source |
| Chemical Name | (4-Bromophenyl)(piperidin-4-yl)methanone | - |
| Synonyms | 4-(4-Bromobenzoyl)piperidine | - |
| Molecular Formula | C₁₂H₁₄BrNO | [1] |
| Molecular Weight | 268.15 g/mol | [1] |
| CAS Number (HCl Salt) | 64671-00-7 | [2] |
| Molecular Formula (HCl Salt) | C₁₂H₁₅BrClNO | [2] |
| Molecular Weight (HCl Salt) | 304.61 g/mol | [2] |
Melting Point
The melting point of a compound is a critical physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.[3] In the context of drug development, the melting point can influence formulation strategies, such as milling and tablet compression, and can be an early indicator of solid-state stability.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard method for determining the melting point of a solid compound using a capillary melting point apparatus.
Materials:
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(4-Bromophenyl)(piperidin-4-yl)methanone sample
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Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the compound.
Solubility
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate. Therefore, assessing solubility early in the drug discovery process is essential.[5]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is a practical measure of its kinetic solubility.
Materials:
-
(4-Bromophenyl)(piperidin-4-yl)methanone sample
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer (plate reader with light scattering detection)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed compared to a blank control.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties.[6] It influences a drug's ability to cross cell membranes, bind to plasma proteins, and interact with its target receptor. An optimal LogP value is often a balance; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Materials:
-
(4-Bromophenyl)(piperidin-4-yl)methanone sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for a sufficient time (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2 in a separatory funnel or centrifuge tube.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Compound]octanol / [Compound]water )
A predicted XLogP3 value for the positional isomer, (4-Bromophenyl)-piperidin-2-ylmethanone, is 2.8, suggesting that the target compound is moderately lipophilic.[1]
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. The piperidine nitrogen in (4-Bromophenyl)(piperidin-4-yl)methanone is basic and will be protonated at physiological pH. The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with its biological target. Knowing the pKa is crucial for understanding how a drug will behave in different pH environments of the body, such as the stomach and intestines.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a classic and accurate method for determining the pKa of a compound.
Materials:
-
(4-Bromophenyl)(piperidin-4-yl)methanone sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (with a co-solvent like methanol or ethanol if the compound has low water solubility)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water (or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized HCl solution from a burette in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the pH at which half of the compound is protonated. This is the midpoint of the steepest part of the titration curve.
Synthesis Outline
A plausible synthetic route to (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride involves a Friedel-Crafts acylation reaction.
Sources
- 1. (4-Bromophenyl)-piperidin-2-ylmethanone | C12H14BrNO | CID 24261085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64671-00-7|(4-Bromophenyl)(4-piperidyl)methanone Hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-モルホリノピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS#:1830972-95-6 | (4-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride | Chemsrc [chemsrc.com]
- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
